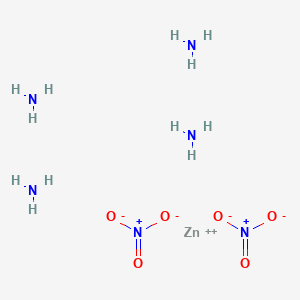![molecular formula C10H7N3O B13833194 3,9-Dihydroimidazo[4,5-h]quinolin-6-one](/img/structure/B13833194.png)
3,9-Dihydroimidazo[4,5-h]quinolin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,9-Dihydroimidazo[4,5-h]quinolin-6-one is a heterocyclic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications. The structure of this compound consists of a fused imidazole and quinoline ring system, which imparts unique chemical and biological properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dihydroimidazo[4,5-h]quinolin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs in the presence of an iridium catalyst and is induced by visible light . Another approach involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole, followed by a modified Pictet-Spengler reaction under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely to be applied in large-scale production.
化学反应分析
Types of Reactions
3,9-Dihydroimidazo[4,5-h]quinolin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the imidazole and quinoline rings allows for a wide range of chemical transformations.
Common Reagents and Conditions
Oxidation: The methylsulfanyl group in position 4 of imidazoquinoxalines can be oxidized to the corresponding sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Aromatic nucleophilic substitution reactions can occur, especially in the presence of halogenated derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group leads to sulfones, while substitution reactions can yield various functionalized derivatives.
科学研究应用
作用机制
The mechanism of action of 3,9-Dihydroimidazo[4,5-h]quinolin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to act as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of various kinases such as SK2, PIM, and IkB . These interactions lead to the modulation of cellular signaling pathways, resulting in its observed biological effects.
相似化合物的比较
3,9-Dihydroimidazo[4,5-h]quinolin-6-one can be compared with other imidazoquinoline derivatives, such as:
Imidazo[1,5-a]quinoxalines: These compounds possess similar biological activities but differ in their specific molecular targets and pathways.
Imidazo[1,2-a]quinoxalines: These derivatives also exhibit a wide spectrum of biological activities, including anticancer and neuroprotective effects.
Imidazo[1,5-a]pyrimidines: These compounds are structural analogs of purine bases and have been evaluated for their potential as GABA receptor agonists and kinase inhibitors.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties, which make it a valuable compound for scientific research and potential therapeutic applications.
属性
分子式 |
C10H7N3O |
|---|---|
分子量 |
185.18 g/mol |
IUPAC 名称 |
3,9-dihydroimidazo[4,5-h]quinolin-6-one |
InChI |
InChI=1S/C10H7N3O/c14-8-3-4-11-9-6(8)1-2-7-10(9)13-5-12-7/h1-5H,(H,11,14)(H,12,13) |
InChI 键 |
ULAPMEBZZDWKHX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C3=C1C(=O)C=CN3)N=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


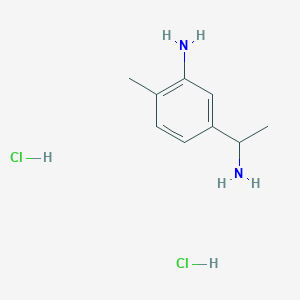
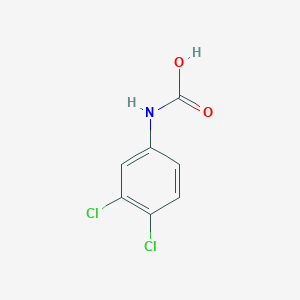

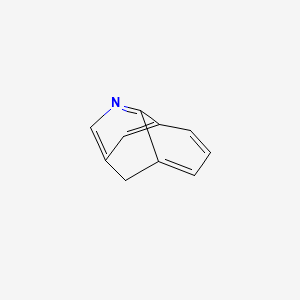
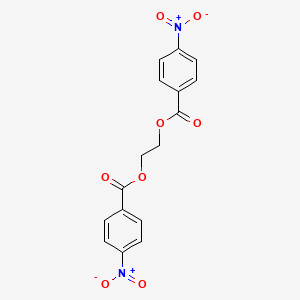

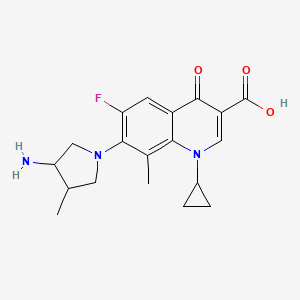
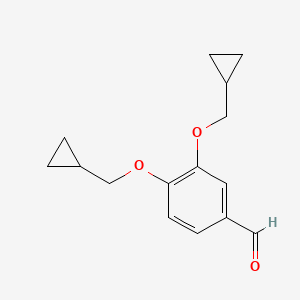

![sodium;[(2R,3S,4R,5R)-5-[6-[[(1S)-1,2-dicarboxyethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13833174.png)
![(2R,10S,11R,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol](/img/structure/B13833179.png)

![alpha-DeltaUA-[1-->4]-GlcN-6S](/img/structure/B13833203.png)
